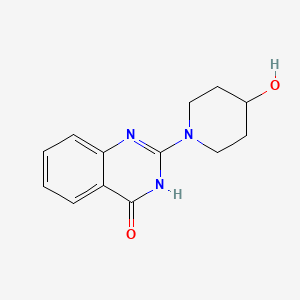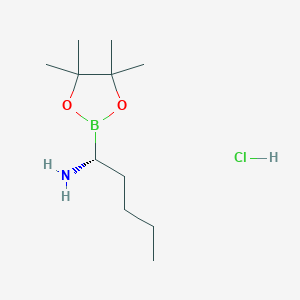
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated purines, including 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine, can be achieved through various methods. One common approach involves the use of organometallic reagents. For instance, the organometallic reagent formed in situ from CF3ZnBr and CuI has been used to effect selective 2-trifluoromethylation of 6-chloro-2-iodopurine . Another method involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated purines often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., CF3ZnBr, CuI), oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity and selectivity for target proteins . The compound may also participate in various biochemical pathways, modulating cellular processes and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine include other fluorinated purines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical and biological properties. The presence of both the difluoromethyl and isopropyl groups can enhance its stability, lipophilicity, and binding affinity for target proteins, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H9ClF2N4 |
|---|---|
Molekulargewicht |
246.64 g/mol |
IUPAC-Name |
6-chloro-2-(difluoromethyl)-7-propan-2-ylpurine |
InChI |
InChI=1S/C9H9ClF2N4/c1-4(2)16-3-13-8-5(16)6(10)14-9(15-8)7(11)12/h3-4,7H,1-2H3 |
InChI-Schlüssel |
PQTNYMILEXQTBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)


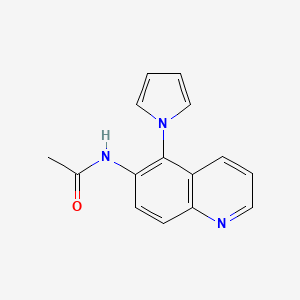


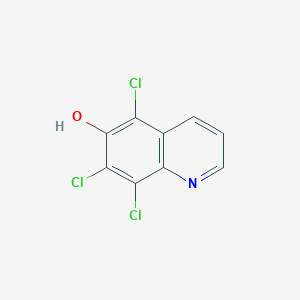

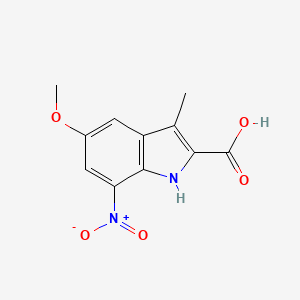
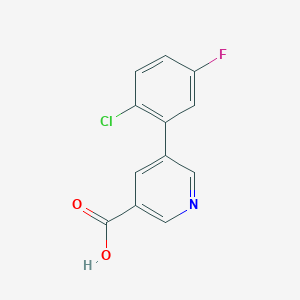
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

